3,4-Dichloro-1-benzothiophene-2-carbohydrazide
Overview
Description
3,4-Dichloro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H6Cl2N2OS and a molecular weight of 261.13 g/mol . It is known for its role as an effective inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1), an enzyme involved in the base excision repair pathway of DNA
Preparation Methods
The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3,4-dichlorobenzothiophene-2-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the carbohydrazide derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,4-Dichloro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Scientific Research Applications
3,4-Dichloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: As an OGG1 inhibitor, it is utilized in studies related to DNA repair mechanisms and oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment, where DNA repair pathways are often targeted.
Mechanism of Action
The primary mechanism of action of 3,4-Dichloro-1-benzothiophene-2-carbohydrazide involves the inhibition of OGG1. By binding to the active site of the enzyme, it prevents the excision of 8-oxoguanine, a common oxidative DNA lesion . This inhibition can lead to the accumulation of DNA damage, which is particularly useful in cancer research where the goal is to sensitize cancer cells to DNA-damaging agents.
Comparison with Similar Compounds
3,4-Dichloro-1-benzothiophene-2-carbohydrazide can be compared with other OGG1 inhibitors and benzothiophene derivatives:
Similar Compounds: OGG1-IN-01, OGG1-IN-02, and other benzothiophene-based inhibitors.
Properties
IUPAC Name |
3,4-dichloro-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-4-2-1-3-5-6(4)7(11)8(15-5)9(14)13-12/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSHUDKWJRJKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181016 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-39-6 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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